Dimethylarsinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Cacodylate Ion is an organoarsenic compound with the chemical formula C₂H₆AsO₂⁻ The cacodylate ion is a colorless, water-soluble compound that has been widely used in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The cacodylate ion is typically prepared by neutralizing cacodylic acid with a base. The reaction can be represented as follows:
(CH3)2AsO2H+NaOH→(CH3)2AsO2Na+H2O
In this reaction, sodium hydroxide (NaOH) is used as the base to neutralize cacodylic acid, resulting in the formation of sodium cacodylate and water .
Industrial Production Methods: Industrial production of cacodylate ions involves the large-scale neutralization of cacodylic acid with sodium hydroxide. The process is carried out in controlled conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cacodylic acid can be oxidized to form dimethylarsinic acid.
Substitution: The cacodylate ion can undergo substitution reactions with various reagents to form different organoarsenic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Zinc (Zn) and hydrochloric acid (HCl) are commonly used for the reduction of cacodylic acid.
Major Products Formed:
Oxidation: Dimethylarsinic acid.
Reduction: Dimethylarsine.
Scientific Research Applications
The cacodylate ion has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organoarsenic compounds.
Industry: Cacodylate ions are used in the formulation of herbicides and pesticides.
Mechanism of Action
The primary function of the cacodylate ion in scientific applications is to act as a buffering agent. It stabilizes the pH of solutions by existing in equilibrium between its weak acid (cacodylic acid) and conjugate base (cacodylate ion) forms. When an acid is introduced, it reacts with the cacodylate ion to form cacodylic acid, minimizing changes in pH. Conversely, when a base is added, cacodylic acid donates a proton to neutralize the base, converting into the cacodylate ion .
Comparison with Similar Compounds
Dimethylarsinic Acid: The parent compound of the cacodylate ion.
Dimethylarsine: A reduced form of cacodylic acid.
Cacodyl Oxide: An organoarsenic compound related to cacodylic acid.
Uniqueness: The cacodylate ion is unique due to its dual role as both a buffering agent and a reagent in the synthesis of organoarsenic compounds. Its ability to stabilize pH levels makes it indispensable in biological and chemical research .
Properties
CAS No. |
15132-04-4 |
---|---|
Molecular Formula |
C2H6AsO2- |
Molecular Weight |
136.99 g/mol |
IUPAC Name |
dimethylarsinate |
InChI |
InChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3,(H,4,5)/p-1 |
InChI Key |
OGGXGZAMXPVRFZ-UHFFFAOYSA-M |
SMILES |
C[As](=O)(C)[O-] |
Canonical SMILES |
C[As](=O)(C)[O-] |
15132-04-4 | |
Synonyms |
Acid, Cacodylic Acid, Dimethylarsinic Cacodylate Cacodylic Acid Dimethylarsinate Dimethylarsinic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.